2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Antimicrobial resistance Thiazole SAR Gram-positive bacteria

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is a superior synthetic intermediate for antimicrobial and anticancer research. The 5-methyl substitution on the thiazole ring enhances lipophilicity and target penetration, yielding the most potent compounds against B. subtilis & A. niger in head-to-head screening. This scaffold also enables selective A549 cytotoxicity. Using unsubstituted analogues risks irreproducible yields & wasted expenditure. Secure this privileged scaffold for SAR-driven lead optimization.

Molecular Formula C6H7ClN2OS
Molecular Weight 190.65
CAS No. 575497-12-0
Cat. No. B2409011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide
CAS575497-12-0
Molecular FormulaC6H7ClN2OS
Molecular Weight190.65
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)CCl
InChIInChI=1S/C6H7ClN2OS/c1-4-3-8-6(11-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10)
InChIKeyODWMWRAOMBZILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide CAS 575497-12-0: Chemical Profile and Procurement-Relevant Characterization


2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is a heterocyclic organic compound with molecular formula C₆H₇ClN₂OS and molecular weight 190.65 g/mol . It belongs to the class of thiazolyl chloroaliphatic amides, a structural family characterized by a thiazole ring linked to a chloroacetamide moiety [1]. This compound serves as a versatile synthetic intermediate, with a reactive α-chloroacetamide group enabling nucleophilic substitution to generate diverse derivatives for biological screening [2].

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide: Why Analogue Selection Is Non-Interchangeable in Drug Discovery


The 5-methyl substitution on the thiazole ring distinguishes 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide from its unsubstituted counterpart (2-chloro-N-(thiazol-2-yl)acetamide) and other alkyl variants. This structural feature significantly impacts both chemical reactivity and biological outcomes. In antimicrobial studies, the 5-methyl group enhances lipophilicity and alters electron density distribution, directly influencing the compound's ability to penetrate bacterial membranes and inhibit target enzymes [1]. Theoretical comparative studies of dichloro-substituted thiazolyl acetamides confirm that subtle changes in ring substitution profoundly affect chemical reactivity indices, coordination ability, and predicted bioactivity profiles [2]. Therefore, substituting this specific methylated analogue with an unsubstituted or differently substituted thiazole derivative without quantitative verification will likely result in irreproducible synthetic yields, divergent biological activity, and wasted procurement expenditure.

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide: Quantified Performance Against Structural Analogues in Key Assays


Enhanced Antibacterial Potency of 5-Methyl Thiazole Derivatives Against Gram-Positive Bacteria

In a head-to-head antimicrobial evaluation of thirteen thiazolyl-2-chloroacetamide derivatives, the 5-methyl-substituted compounds (specifically 4j and 4f) demonstrated superior activity against Bacillus subtilis compared to analogues bearing other substituents on the thiazole ring [1]. This comparison directly links the 5-methyl group to enhanced antibacterial potency within the same structural series.

Antimicrobial resistance Thiazole SAR Gram-positive bacteria

Improved Antifungal Efficacy of 5-Methyl Thiazole Derivatives Against Aspergillus niger

The same head-to-head antimicrobial study identified 5-methyl-substituted thiazolyl-2-chloroacetamide derivatives (4c, 4g, 4j, 4k) as the most potent antifungal agents against Aspergillus niger within the synthesized series [1]. This demonstrates a clear structure-activity advantage conferred by the 5-methyl group relative to other thiazole ring modifications in this specific compound class.

Antifungal agents Thiazole derivatives Aspergillus niger

Proven Utility as a Synthetic Precursor to Anticancer Thiazole Derivatives

2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, a close analogue with the same 5-methyl-thiazole-2-yl core structure, serves as the critical intermediate for generating a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides with demonstrated anticancer activity [1]. The reactive chloroacetamide group enables efficient nucleophilic substitution to install diverse thioether moieties, directly enabling the structure-activity relationship (SAR) exploration that identified a compound with an IC₅₀ of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells.

Anticancer agents Thiazole synthesis A549 lung adenocarcinoma

Patent-Validated Scaffold for Broad-Spectrum Antiviral and Anti-inflammatory Development

Thiazolyl amide derivatives encompassing the 2-chloro-N-(thiazol-2-yl)acetamide scaffold are explicitly claimed for use as medicaments, particularly antiviral agents, in patent literature [1]. Additionally, related thiazole derivatives are disclosed as antagonists of mGluR5 and as inhibitors of VAP-1, indicating a broad therapeutic potential for this chemical framework [2][3]. The 5-methyl substitution on the thiazole ring is a specific embodiment within these broader patent families.

Antiviral agents Thiazole derivatives Patent analysis

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide: Evidence-Backed Procurement Scenarios for Research and Development


Antimicrobial Drug Discovery: Targeting Gram-Positive Bacterial Infections

Procure this compound as a core building block for synthesizing focused libraries of thiazolyl acetamide derivatives targeting Gram-positive pathogens like Bacillus subtilis. As evidenced by direct head-to-head antimicrobial screening, the 5-methyl thiazole substitution yields the most potent compounds within its series [1]. This provides a higher probability of generating lead candidates compared to starting with unsubstituted or differently substituted thiazole analogues.

Antifungal Agent Development: Aspergillus niger Inhibition

Utilize this intermediate to generate novel antifungal agents. The 5-methyl-thiazole-2-yl acetamide core consistently produced the best MIC values against Aspergillus niger in comparative testing against thirteen structurally related analogues [1]. This evidence supports prioritizing this specific scaffold in antifungal drug discovery campaigns where broad-spectrum activity is desired.

Oncology Medicinal Chemistry: Selective Anticancer Lead Generation

Employ this compound as a versatile electrophile to install diverse thioether moieties via nucleophilic substitution, generating analogues of the validated anticancer agent 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide [1]. The resulting derivatives have demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells, providing a defined path to potent and selective anticancer leads.

Structure-Activity Relationship (SAR) Studies for Thiazole-Based Therapeutics

Incorporate this compound into systematic SAR investigations to define the optimal substitution pattern on the thiazole ring for desired biological activities. Its inclusion in multiple patent families covering antiviral, mGluR5 antagonism, and VAP-1 inhibition validates it as a privileged scaffold [2][3]. This reduces the likelihood of exploring unproductive chemical space and accelerates hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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